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Compound of Interest

Compound Name: 2-Bromoisonicotinic acid

Cat. No.: B184069

Introduction

2-Bromoisonicotinic acid, also known by its IUPAC name 2-bromopyridine-4-carboxylic acid,
Is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials
science.[1] Its bifunctional nature, possessing both a reactive bromine atom and a versatile
carboxylic acid group on a pyridine scaffold, allows for extensive synthetic modifications. This
makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
This technical guide provides a comprehensive overview of the analytical methodologies
employed to elucidate and confirm the structure of 2-Bromoisonicotinic acid, tailored for
researchers, scientists, and professionals in drug development.

Compound Identification and Physicochemical
Properties

The initial step in structure elucidation involves the confirmation of the compound's basic
properties and identity. This is achieved through a combination of physical measurements and
database verification.

Table 1: Chemical Identifiers for 2-Bromoisonicotinic Acid

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b184069?utm_src=pdf-interest
https://www.benchchem.com/product/b184069?utm_src=pdf-body
https://www.indiamart.com/proddetail/2-bromoisonicotinic-acid-2855459066012.html
https://www.indiamart.com/proddetail/2-bromoisonicotinic-acid-2855459066012.html
https://www.benchchem.com/product/b184069?utm_src=pdf-body
https://www.benchchem.com/product/b184069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference
CAS Number 66572-56-3 [2][31[4]
Molecular Formula CeHaBrNO2 [21[3][4]
Molecular Weight 202.01 g/mol [21[31[4]
IUPAC Name 2-t.)c:omopyridine-4-carboxy|ic CIATE]

aci

| Synonyms | 2-Bromo-4-pyridinecarboxylic acid |[2][3][€] |

Table 2: Physicochemical Properties of 2-Bromoisonicotinic Acid

Property Value Reference

White Crystalline Powder
Appearance [4]
or Crystals

| Melting Point | 212.0°C to 222.0°C |[4] |

The Structure Elucidation Workflow

A logical and systematic workflow is essential for unambiguous structure determination. The
process begins with basic analytical techniques to determine purity, molecular formula, and
functional groups, followed by detailed spectroscopic analysis to map the molecular skeleton,
and concludes with definitive confirmatory methods.
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Caption: Logical workflow for the structure elucidation of an organic compound.
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Spectroscopic and Spectrometric Analysis
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to
gain insight into its structure through fragmentation analysis. The presence of bromine is
readily identified by a characteristic isotopic pattern (“°Br and 8Br in ~1:1 ratio), resulting in M
and M+2 peaks of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data for 2-Bromoisonicotinic Acid

m/z (relative abundance) lon Description

202/ 200 (~1:1) [CeHaBrNO2]*+ Molecular ion peak (M)

Loss of carboxyl group (-

157 / 155 (~1:1) [CsH3BrN]*
COOH)

| 122 (single peak) | [CeHaNO2z]* | Loss of bromine radical (*Br) |

/ N

[CeHa7°/81BrNO2] *
m/z = 200/202

AN /
/ZOOH \‘Br-

[CsH379/81BrN]*+ [CeHaNO2]*
m/z = 155/157 m/z = 122

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 2-Bromoisonicotinic acid.
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Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Preparation: A small quantity (~1 mg) of 2-Bromoisonicotinic acid is dissolved in a
volatile solvent (e.g., methanol or dichloromethane).

¢ Injection: The sample solution is introduced into the mass spectrometer, typically via a direct
insertion probe or GC inlet. The solvent is evaporated, leaving the solid analyte.

 lonization: The sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV) in the ion source. This causes ionization and fragmentation.

¢ Analysis: The resulting positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: lons are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups
present in a molecule based on their characteristic vibrations.

Table 4: Characteristic IR Absorption Bands for 2-Bromoisonicotinic Acid

Wavenumber (cm~12) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700 C=0 stretch Carboxylic Acid
1600-1450 C=C and C=N stretches Aromatic Pyridine Ring
~1300-1200 C-O stretch Carboxylic Acid

| 600-500 | C-Br stretch | Aryl Bromide |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

 Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a
suitable solvent (e.g., isopropanol) and a background spectrum is collected.
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o Sample Application: A small amount of the solid 2-Bromoisonicotinic acid powder is placed
directly onto the ATR crystal.

o Data Acquisition: A pressure arm is engaged to ensure firm contact between the sample and
the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans (e.g., 16
or 32) to improve the signal-to-noise ratio.

o Processing: The resulting spectrum is ATR-corrected and analyzed for characteristic
absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms
in a molecule. *H NMR provides information about the number, environment, and connectivity
of hydrogen atoms, while 3C NMR details the carbon skeleton.

Predicted *H NMR Spectrum (in DMSO-ds) The spectrum is expected to show three distinct
signals in the aromatic region, corresponding to the three protons on the pyridine ring.

e H-3: A doublet due to coupling with H-5.
e H-5: A doublet of doublets due to coupling with H-3 and H-6.

e H-6: A doublet due to coupling with H-5. A broad singlet for the acidic proton of the carboxylic
acid is also expected at a downfield chemical shift (>12 ppm).

Table 5: Predicted *H NMR Data for 2-Bromoisonicotinic Acid

. Coupling

Predicted & T -
Proton Multiplicity Constant (J, Integration

(ppm)

Hz)

COOH >12 broad singlet - 1H
H-6 ~8.6 doublet (d) ~5 1H
H-3 ~8.0 doublet (d) ~1.5 1H
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| H-5 | ~7.8 | doublet of doublets (dd) | ~5, ~1.5 | 1H |

Predicted 13C NMR Spectrum (in DMSO-de) The spectrum is expected to show six distinct
signals for the six carbon atoms in the molecule.

Table 6: Predicted 3C NMR Data for 2-Bromoisonicotinic Acid

Carbon Predicted & (ppm)
c=0 ~165
C-6 ~151
C-5 ~125
C-4 ~142
C-3 ~128
| C-2 | ~145 |

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-Bromoisonicotinic acid is accurately
weighed and dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-de or CDCl3) in an
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard
(6 0.00).

 Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and
the magnetic field is shimmed to achieve homogeneity.

e 1H NMR Acquisition: A standard one-pulse *H NMR experiment is run. Key parameters
include the spectral width, acquisition time, relaxation delay, and number of scans.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment (e.g., using a PENDANT or
DEPT pulse sequence) is performed. A larger number of scans is typically required due to
the lower natural abundance of 13C.
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o Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal
standard.

Confirmatory Analysis
Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in the
compound. The experimental values are compared against the theoretical values calculated
from the molecular formula to confirm its validity.

Table 7: Elemental Analysis Data for CeH4BrNO:2

Element Theoretical %
Carbon (C) 35.67
Hydrogen (H) 2.00

Bromine (Br) 39.56

Nitrogen (N) 6.93

| Oxygen (O) | 15.84 |
Experimental Protocol: CHN Analysis

o Sample Preparation: A precise amount (1-3 mg) of the dried, pure compound is weighed into
a tin or silver capsule.

o Combustion: The sample is combusted at high temperatures (~1000°C) in a stream of pure
oxygen. This process converts carbon to COz, hydrogen to H20, and nitrogen to N2z gas.
Halogens are trapped by specific absorbents.

o Separation and Detection: The resulting gases are separated by a chromatographic column
and quantified using a thermal conductivity detector.
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o Calculation: The instrument's software calculates the percentage of each element based on
the detected gas amounts and the initial sample weight.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure
elucidation. It provides an unambiguous three-dimensional map of the atomic positions in the
crystal lattice, confirming the molecular structure, bond lengths, bond angles, and
stereochemistry. While specific crystal structure data for 2-Bromoisonicotinic acid is not as
readily available as for its 3-bromo isomer, this method remains the definitive proof of structure.

[71[8]
Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: High-quality single crystals of 2-Bromoisonicotinic acid are grown,
typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

» Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a
low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a
monochromatic X-ray beam while being rotated. A detector collects the diffraction pattern
(intensities and positions of thousands of reflections).

e Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The structure is solved using direct methods or Patterson
methods to obtain an initial model of the electron density. This model is then refined against
the experimental data to yield the final, precise atomic coordinates.

Conclusion

The collective evidence obtained from a systematic application of analytical techniques
provides an unequivocal confirmation of the structure of 2-Bromoisonicotinic acid. Mass
spectrometry confirms the molecular weight and elemental composition (CeHsBrNO2). Infrared
spectroscopy identifies the key carboxylic acid and aryl bromide functional groups. *H and 13C
NMR spectroscopy elucidate the precise connectivity of the carbon-hydrogen framework.
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Finally, elemental analysis validates the empirical formula, and single-crystal X-ray
crystallography can provide the ultimate proof of the three-dimensional structure. This
comprehensive approach ensures the identity and purity of 2-Bromoisonicotinic acid, a
critical requirement for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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